
(Z)-8-Hexadecene
Descripción general
Descripción
(Z)-8-Hexadecene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond at the 8th position in a 16-carbon chain The “8Z” notation indicates that the double bond is in the cis configuration, meaning the hydrogen atoms attached to the double-bonded carbons are on the same side
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Z)-8-Hexadecene can be synthesized through several methods, including:
Hydrogenation of Alkynes: Starting with an alkyne, selective hydrogenation can be performed to produce the desired cis-alkene.
Wittig Reaction: This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the alkene.
Olefin Metathesis: A catalytic process where the double bonds of alkenes are rearranged to form new alkenes.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes such as:
Catalytic Hydrogenation: Using specific catalysts to ensure the cis configuration of the double bond.
Metathesis Reactions: Utilizing robust catalysts to achieve high yields and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-8-Hexadecene undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form epoxides or diols.
Reduction: Can be reduced to form the corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions.
Common Reagents and Conditions
Oxidation: Using reagents like potassium permanganate or osmium tetroxide.
Reduction: Employing hydrogen gas with a palladium catalyst.
Substitution: Utilizing halogens like chlorine or bromine under controlled conditions.
Major Products
Epoxides: Formed through oxidation.
Alkanes: Resulting from reduction.
Haloalkenes: Produced through halogenation.
Aplicaciones Científicas De Investigación
(Z)-8-Hexadecene has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer production.
Biology: Studied for its role in biological membranes and signaling pathways.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (Z)-8-Hexadecene involves its interaction with various molecular targets and pathways. Its double bond allows it to participate in addition reactions, forming new compounds that can interact with biological systems. The cis configuration of the double bond also influences its physical properties and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
(8E)-8-Hexadecene: The trans isomer of (Z)-8-Hexadecene, differing in the spatial arrangement of hydrogen atoms around the double bond.
1-Hexadecene: An alkene with the double bond at the first position.
Hexadecane: The fully saturated alkane counterpart.
Uniqueness
This compound is unique due to its specific cis configuration, which imparts distinct physical and chemical properties compared to its trans isomer and other alkenes. This configuration can influence its reactivity and interactions in various applications.
Propiedades
IUPAC Name |
(Z)-hexadec-8-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3/b16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEAIXVWPDMXCR-NXVVXOECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C\CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35507-10-9 | |
| Record name | 8-Hexadecene, (8Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035507109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-HEXADECENE, (8Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72L4ZW9CO2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chlorobenzo[d]isoxazol-7-ol](/img/structure/B116358.png)
![1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B116359.png)
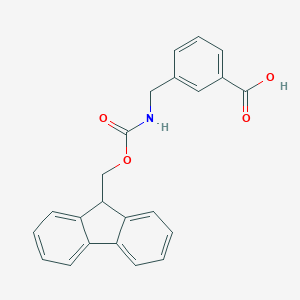



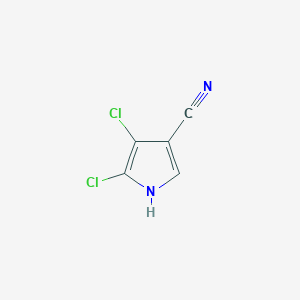
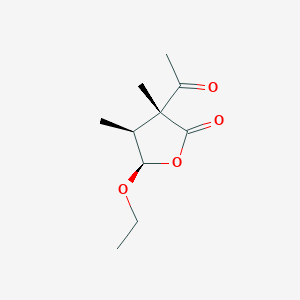
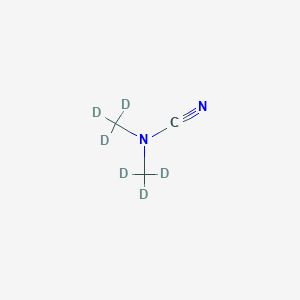
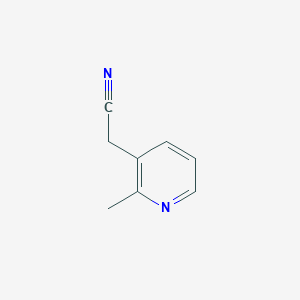
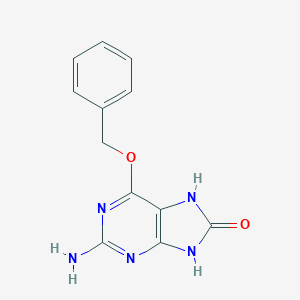
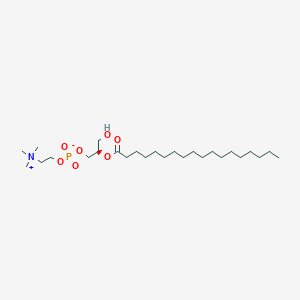
![1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B116384.png)

